molecular formula C15H16N4O2S2 B7476849 N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide

Cat. No. B7476849
M. Wt: 348.4 g/mol
InChI Key: WWLBGQCYBPTJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It is a promising anticancer agent that has been extensively studied in recent years.

Mechanism of Action

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is a prodrug that is activated under hypoxic conditions. Hypoxia is a common feature of solid tumors, and it is associated with increased resistance to chemotherapy and radiation therapy. N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is activated by the enzyme nitroreductase, which is overexpressed in hypoxic tumor cells. The activation of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide leads to the release of a DNA crosslinking agent, which induces DNA damage and cell death.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of new blood vessels (angiogenesis). N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and paclitaxel. In addition, N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is its specificity for hypoxic tumor cells, which makes it a promising anticancer agent. However, one limitation of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is its dependence on the enzyme nitroreductase for activation. This may limit its effectiveness in tumors that do not overexpress nitroreductase. In addition, N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is a prodrug that requires activation, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide. One direction is the development of new hypoxia-activated prodrugs that are not dependent on nitroreductase for activation. Another direction is the combination of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide with other anticancer agents to enhance its efficacy. Finally, the use of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide in combination with radiation therapy or immunotherapy may also be a promising direction for future research.
Conclusion:
In conclusion, N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is a promising anticancer agent that has been extensively studied for its hypoxia-activated properties. Its specificity for hypoxic tumor cells and minimal toxicity in normal cells make it a promising candidate for cancer therapy. However, its dependence on nitroreductase for activation and prodrug nature may limit its use in certain experimental settings. Further research is needed to fully understand the potential of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide as an anticancer agent.

Synthesis Methods

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is synthesized by reacting 2-amino-3,5-dimethylbenzenesulfonamide with thieno[3,2-d]pyrimidine-4-carbaldehyde in the presence of dimethylformamide and triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to give N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide as a white solid.

Scientific Research Applications

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to be effective against a variety of cancer types, including pancreatic, breast, lung, and colon cancer. N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is currently in clinical trials for the treatment of multiple myeloma, glioblastoma, and other solid tumors.

properties

IUPAC Name

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-19(2)23(20,21)13-6-4-3-5-11(13)9-16-15-14-12(7-8-22-14)17-10-18-15/h3-8,10H,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLBGQCYBPTJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1CNC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.